beta-D-Glucopyranoside, 4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl, (E)-; 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl beta-D-glucopyranoside
Description
The compound β-D-Glucopyranoside, 4-[(1E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl (hereafter referred to as the "target compound") is a stilbene glycoside characterized by:
- Core structure: A β-D-glucopyranose moiety linked via an O-glycosidic bond to a phenolic group.
- Aglycone: A trans-ethenyl (E)-stilbene bridge connecting two aromatic rings.
- Substituents:
- Ring A (glucose-linked phenyl): Positioned at the 4-hydroxyphenyl group.
- Ring B: Contains a 3-hydroxy-5-methoxyphenyl group, contributing to its redox and hydrogen-bonding properties.
This compound shares structural similarities with resveratrol derivatives but is distinguished by its glycosylation pattern and methoxy/hydroxy substitution . Its stereochemistry (10 defined stereocenters in related structures) and solubility are influenced by the glucopyranosyl group and aromatic substituents .
Properties
IUPAC Name |
2-[4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-27-16-9-13(8-14(23)10-16)3-2-12-4-6-15(7-5-12)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIISUZGWBIPYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinostilbenoside can be synthesized through the glycosylation of pinostilbene. The process involves the reaction of pinostilbene with a glycosyl donor in the presence of a catalyst. Commonly used glycosyl donors include glycosyl halides and glycosyl trichloroacetimidates. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, and the catalyst used can be a Lewis acid like boron trifluoride etherate .
Industrial Production Methods
Industrial production of pinostilbenoside involves the extraction of the compound from plant sources, particularly from the bark of Pinus koraiensis. The extraction process includes grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Pinostilbenoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction of pinostilbenoside can be achieved using reducing agents like sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Substitution reactions can occur at the hydroxyl groups of pinostilbenoside using reagents like acyl chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions include various derivatives of pinostilbenoside, such as its dichloroderivatives and glucuronides .
Scientific Research Applications
Mechanism of Action
Pinostilbenoside exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also modulates the immune response by regulating the activity of immune cells and cytokines. Additionally, pinostilbenoside exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide and prostaglandins .
Comparison with Similar Compounds
Comparison with Structurally Related Analogues
Structural Variations in Aglycone and Glycosylation Patterns
The table below highlights key structural differences between the target compound and similar β-D-glucopyranosides:
Key Observations:
- Glycosylation Position: Unlike flavonoid glycosides (e.g., kaempferol-3-O-β-D-glucoside), the target compound’s glucosylation at a phenolic hydroxyl group alters its bioavailability and membrane permeability .
- Complexity vs. Etoposide : Etoposide’s tetracyclic aglycone and ethylidene protection contrast with the target compound’s simpler stilbene core, resulting in divergent biological mechanisms (DNA damage vs. antioxidant/anti-inflammatory activity) .
Physicochemical Data:
- Solubility: The glucopyranosyl group improves water solubility compared to non-glycosylated stilbenes.
- Stereochemical Complexity: The E-configuration of the ethenyl bridge and β-anomeric configuration are critical for biological activity .
Antioxidant and Anti-Inflammatory Activity:
- The target compound’s hydroxyl/methoxy substituents enable radical scavenging, akin to cirsiliol 4’-O-β-D-glucopyranoside and quercetin glycosides .
- 2-(4-Hydroxy-3-methoxyphenyl)ethyl β-D-glucopyranoside () shows similar anti-inflammatory activity but lower potency due to the absence of a conjugated ethenyl group .
Anticancer Mechanisms:
- Unlike etoposide, which induces DNA double-strand breaks via topoisomerase II inhibition , the target compound’s bioactivity may involve NF-κB or MAPK pathway modulation due to its polyphenolic structure.
ADMET and Pharmacokinetic Profiles
- Absorption : Glycosylation enhances oral absorption compared to aglycones but may reduce blood-brain barrier penetration.
- Metabolism : Likely undergoes hydrolysis by β-glucosidases in the gut or liver, releasing the active aglycone .
- Toxicity: Limited data, but related glucosides (e.g., kaempferol-3-O-β-D-glucoside) show low cytotoxicity in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
